N-isopentyl-2-methylbenzenesulfonamide

Description

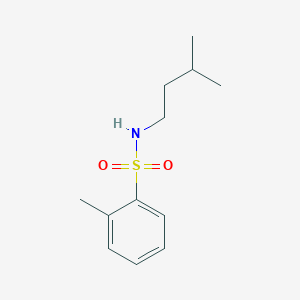

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

2-methyl-N-(3-methylbutyl)benzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 |

InChI Key |

XNMLWLYMYVEYLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)NCCC(C)C |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of N Isopentyl 2 Methylbenzenesulfonamide

Strategic Approaches to the Preparation of N-isopentyl-2-methylbenzenesulfonamide

The synthesis of this compound is primarily achieved through the formation of a sulfonamide bond between an amine and a sulfonyl chloride. This section explores the principal and alternative methods for its preparation.

Detailed Examination of N-Sulfonylation Protocols Utilizing 2-Methylbenzenesulfonyl Chloride and Isopentylamine

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between isopentylamine and 2-methylbenzenesulfonyl chloride. This reaction, a classic example of N-sulfonylation, is typically conducted under basic conditions to neutralize the hydrochloric acid byproduct.

The reaction mechanism involves the nucleophilic attack of the primary amine (isopentylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, commonly pyridine (B92270) or triethylamine, is crucial for scavenging the HCl generated, thereby driving the reaction to completion. nih.gov Dichloromethane (B109758) is often used as the solvent due to its inert nature and ability to dissolve both reactants. nih.gov

A typical laboratory-scale synthesis protocol is as follows:

Isopentylamine and a slight molar excess of a non-nucleophilic base like pyridine are dissolved in an inert solvent such as dichloromethane under a nitrogen atmosphere.

The solution is cooled in an ice bath to manage the exothermic nature of the reaction.

A solution of 2-methylbenzenesulfonyl chloride in dichloromethane is added dropwise to the stirring amine solution.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov

The reaction progress is monitored using thin-layer chromatography (TLC).

Upon completion, the mixture is worked up by washing with an acidic solution (e.g., 5 M HCl) to remove excess base and amine, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate. nih.gov

Variations on this protocol exist, including the use of ultrasound to accelerate the reaction, which can reduce reaction times significantly. researchgate.net

| Parameter | Condition | Purpose | Reference |

| Reactants | 2-Methylbenzenesulfonyl Chloride, Isopentylamine | Electrophile and Nucleophile | nih.gov |

| Solvent | Dichloromethane (DCM) | Inert reaction medium | nih.gov |

| Base | Pyridine or Triethylamine | HCl scavenger | nih.gov |

| Temperature | 0 °C to Room Temperature | Reaction control | nih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | Track reaction progress | orgsyn.org |

Consideration of Alternative Chemical Synthesis Pathways for N-substituted Benzenesulfonamides

One alternative involves a copper-catalyzed cross-coupling reaction. nih.gov This approach could potentially couple a substituted phenyl bromide with a source of the sulfonamide group. Another method is the Fukuyama-Mitsunobu reaction, which involves the alkylation of a pre-formed sulfonamide. In this scenario, 2-methylbenzenesulfonamide would first be synthesized and then alkylated with isopentyl alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate).

A different strategy employs a multi-step sequence starting from a different precursor. For instance, methods involving the modification of a pre-existing sulfonamide, such as the deprotection of a N,N-disubstituted 2-nitrobenzenesulfonamide, can yield the desired secondary sulfonamide. orgsyn.org This pathway offers chemoselectivity when other functional groups are present in the molecule.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. For this compound, standard and advanced chromatographic techniques are employed.

The most common method for purification is silica (B1680970) gel flash column chromatography. orgsyn.org A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used as the eluent. The polarity of the eluent is optimized to achieve a good separation between the desired product and impurities.

For achieving very high purity (>98%), semi-preparative high-performance liquid chromatography (HPLC) is a powerful technique. uniba.sk This method uses more efficient columns and instrumentation than standard flash chromatography, allowing for the separation of closely related impurities. The collected fractions containing the pure product are then concentrated by evaporation or lyophilization to yield the final compound in a solid or oil form. uniba.sk Crystallization can also be used as a final purification step if the compound is a solid at room temperature, which often yields material of very high purity. nih.gov

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle | Reference |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption | orgsyn.org |

| Crystallization | N/A | Suitable Solvent/Solvent System | Differential Solubility | nih.gov |

| Semi-Preparative HPLC | C18 or Silica | Acetonitrile/Water or Hexane/Isopropanol | Partition/Adsorption | uniba.sk |

Comprehensive Spectroscopic and Analytical Validation of the Molecular Structure of this compound

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons of the 2-methylphenyl group, the protons of the isopentyl chain, the methyl group on the aromatic ring, and the N-H proton of the sulfonamide group. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals would be observed for the aromatic carbons, the carbons of the isopentyl group, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. chemicalbook.com

Predicted NMR Data (in CDCl₃)

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 7.2 - 8.0 (m, 4H) | 126.0 - 140.0 |

| NH | ~5.0 (br s, 1H) | N/A |

| CH₂ (alpha to N) | ~2.9 (t, 2H) | ~45.0 |

| Aromatic-CH₃ | ~2.6 (s, 3H) | ~20.0 |

| CH (isopentyl) | ~1.6 (m, 1H) | ~38.0 |

| CH₂ (beta to N) | ~1.3 (q, 2H) | ~25.0 |

| CH₃ (isopentyl) | ~0.8 (d, 6H) | ~22.0 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonamide group.

S=O Stretching: Two strong bands are expected for the asymmetric and symmetric stretching vibrations of the sulfonyl group, typically appearing in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net

N-H Stretching: A moderate absorption band for the N-H stretch is expected around 3300-3200 cm⁻¹.

S-N Stretching: A weaker band for the S-N stretch is typically observed in the 950-850 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₉NO₂S), the expected exact mass would be approximately 241.1136 g/mol . A molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ would be observed depending on the ionization technique (e.g., Electron Ionization or Electrospray Ionization).

Fragmentation Pattern: Key fragmentation would likely involve the cleavage of the C-S and S-N bonds. A prominent peak at m/z 155 corresponding to the [CH₃C₆H₄SO₂]⁺ fragment (tosyl cation) is expected. nist.gov Another significant fragment would arise from the loss of the isopentyl group.

Computational Chemistry and in Silico Analysis of N Isopentyl 2 Methylbenzenesulfonamide

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of N-isopentyl-2-methylbenzenesulfonamide would begin with the construction of its three-dimensional structure. The inherent flexibility of the isopentyl group and the rotational freedom around the sulfur-nitrogen bond necessitate a thorough conformational analysis to identify low-energy structures. This process is crucial as the biological activity of a molecule is often dictated by its preferred shape. acs.orgnih.gov

Illustrative Table of Key Dihedral Angles and Relative Energies for Major Conformers of this compound:

| Conformer | Dihedral Angle 1 (C-S-N-C) | Dihedral Angle 2 (S-N-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | -60° | 180° | 0.15 |

| C | 180° | 60° | 1.20 |

| D | 180° | -60° | 1.25 |

Note: This data is illustrative and represents a hypothetical outcome of a conformational analysis.

Advanced Quantum Chemical Calculations and Electronic Structure Investigations

To gain deeper insights into the electronic properties of this compound, advanced quantum chemical calculations would be performed. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. researchgate.netmdpi.com These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) maps would also be generated to visualize the charge distribution across the molecule. mdpi.com These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and potential interactions with biological targets. mdpi.com For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically regions of negative electrostatic potential, making them key interaction sites. acs.org

Illustrative Table of Calculated Electronic Properties for this compound:

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on typical values for similar sulfonamide compounds.

Molecular Docking Simulations for Predictive Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Given that this compound belongs to the sulfonamide class of compounds, a logical starting point for predicting its biological targets would be to screen it against proteins known to interact with sulfonamides. These include enzymes like carbonic anhydrases, proteases, and kinases. mdpi.comtandfonline.comtandfonline.com Virtual screening of this compound against a library of protein structures would be performed. The docking algorithm would systematically place the ligand in the binding site of each protein and score the different poses based on a scoring function that estimates the binding affinity.

Proteins that consistently show favorable docking scores would be identified as potential biological targets. For instance, many sulfonamides are known to be potent inhibitors of carbonic anhydrases, where the sulfonamide group coordinates with a zinc ion in the active site. tandfonline.comnih.gov Docking simulations could reveal if this compound can adopt a suitable conformation to interact with the key residues in the active site of various carbonic anhydrase isoforms.

Once a potential protein target is identified, a more detailed ligand-protein interaction profiling would be conducted. This involves a close examination of the docked pose of this compound within the protein's binding pocket. The analysis would identify specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. ias.ac.innih.gov

The sulfonamide moiety is a key pharmacophore, with its oxygen atoms often acting as hydrogen bond acceptors and the NH group as a hydrogen bond donor. acs.orgnih.gov The isopentyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the methyl-substituted benzene (B151609) ring could form pi-stacking or other aromatic interactions.

Binding affinity, often expressed as a binding energy or inhibition constant (Ki), would be predicted using the scoring function of the docking program. rsc.org These predicted values provide a quantitative estimate of how strongly the ligand binds to the protein. While these predictions are not always perfectly accurate, they are invaluable for ranking potential ligands and prioritizing them for experimental testing.

Illustrative Table of Predicted Binding Affinities and Key Interactions for this compound with a Hypothetical Protein Target:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199 |

| Acetylcholinesterase | -7.2 | Trp84, Phe330, Tyr334 |

| Butyrylcholinesterase | -7.9 | Trp82, Trp231, Ala328 |

Note: This data is illustrative and represents a hypothetical outcome of a molecular docking study.

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Analogues

Pharmacophore modeling is a powerful approach in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govyoutube.com A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed to identify other molecules with a similar spatial arrangement of key features. These features would likely include a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the sulfonamide nitrogen), a hydrophobic region (the isopentyl group), and an aromatic ring.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govutrgv.edunih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore more likely to exhibit the desired biological activity. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental validation. This strategy accelerates the discovery of novel analogues of this compound with potentially improved properties.

In Vitro Biological Activity Spectrum of N Isopentyl 2 Methylbenzenesulfonamide

Evaluation of Antimicrobial Efficacy against Pathogenic Microorganisms in Vitro

No studies detailing the evaluation of N-isopentyl-2-methylbenzenesulfonamide against pathogenic microorganisms were identified.

In Vitro Antibacterial Assessment against Gram-positive and Gram-negative Strains

Specific data on the minimum inhibitory concentrations (MIC) or other measures of antibacterial efficacy for this compound against any Gram-positive or Gram-negative bacterial strains are not present in the reviewed literature. While various benzenesulfonamide (B165840) derivatives have been investigated for antibacterial properties, these findings cannot be attributed to this specific compound. nih.gov

Investigation of Antifungal Potency in Vitro

There is no available research data concerning the in vitro antifungal activity of this compound against any fungal species.

In Vitro Enzyme Inhibition Studies for Diverse Biological Targets

No specific enzyme inhibition assays for this compound were found in the scientific literature.

Carbonic Anhydrase Inhibition Profiling

While the benzenesulfonamide scaffold is a well-known pharmacophore for inhibiting carbonic anhydrase (CA) isozymes, nih.govunich.itdrugbank.comnih.gov there are no specific inhibition constants (Kᵢ) or IC₅₀ values reported for this compound against any human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Cyclooxygenase (COX-II) Specific Inhibition Assays

The potential for this compound to act as a selective inhibitor of Cyclooxygenase-2 (COX-2) has not been investigated in published studies. mdpi.comnih.gov Data regarding its inhibitory concentration (IC₅₀) and selectivity index when compared to COX-1 are not available.

Evaluation of Protease and Histone Deacetylase Inhibitory Activities

No studies documenting the evaluation of this compound as an inhibitor of proteases or histone deacetylases (HDACs) are present in the available literature. While the sulfonamide moiety is a component of some known HDAC inhibitors, the specific activity of this compound has not been reported. nih.govnih.gov General methodologies for assaying HDAC activity are well-established, but there is no evidence of this compound having been subjected to these tests. nih.govnih.gov

In Vitro Antineoplastic and Antiproliferative Activity Assessment in Cancer Cell Lines

There are no available in vitro studies assessing the antineoplastic or antiproliferative effects of this compound against any cancer cell lines. While other novel benzenesulfonamide derivatives have been synthesized and tested for such properties, data for this particular compound is absent. nih.gov

Investigation of Anti-inflammatory Modulatory Effects in Relevant In Vitro Models

The potential anti-inflammatory effects of this compound have not been investigated in relevant in vitro models. Studies on other sulfonamide-containing compounds have demonstrated anti-inflammatory properties, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokines. mdpi.comnih.gov However, no such data exists for this compound.

In Vitro Antiviral Screening and Efficacy Determination

A review of scientific databases shows no records of this compound being screened for antiviral efficacy against any viral pathogens.

Exploration of Other Pharmacological Modulations via In Vitro Assays (e.g., Glycine (B1666218) Transporter, TRPV4, Aromatase Inhibition)

There is no published research on the activity of this compound concerning the inhibition of glycine transporters, modulation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, or inhibition of the aromatase enzyme. Although these are active areas of research for developing new therapeutic agents, and various screening methods exist, this specific compound does not appear to have been tested for these activities. nih.govnih.govnih.govnih.gov

Mechanistic Elucidation of in Vitro Biological Actions of N Isopentyl 2 Methylbenzenesulfonamide

Identification of Specific Molecular Targets and Biological Pathways Involved

The biological activity of N-isopentyl-2-methylbenzenesulfonamide is presumed to follow the classical mechanism attributed to the sulfonamide class of compounds, primarily involving the inhibition of essential metabolic pathways in microorganisms.

The primary and most well-documented molecular target for sulfonamide antibacterials is the folic acid (folate) biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many bacteria. researchgate.netnih.gov Unlike mammals, who obtain folate from their diet, susceptible bacteria must synthesize it de novo, making this pathway an ideal target for selective toxicity. researchgate.net

The key enzyme inhibited by sulfonamides is dihydropteroate (B1496061) synthetase (DHPS) . researchgate.netnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolic acid. researchgate.net this compound, as a structural analog of PABA, is thought to act as a competitive inhibitor of DHPS. It competes with the natural substrate, PABA, for binding to the enzyme's active site, thereby halting the pathway and preventing the production of functional folic acid. researchgate.net This inhibition ultimately disrupts DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. researchgate.net

The inhibitory potential of various sulfonamides against DHPS can vary significantly based on their specific chemical structures. While data for this compound is not specifically reported in the reviewed literature, the table below illustrates the relative inhibitory activities of other representative sulfonamides against a cell-free enzyme system from Escherichia coli.

| Inhibitor | Concentration for 50% Inhibition (µM) |

| Sulfathiazole | 0.70 |

| Sulfadiazine | 1.9 |

| Sulfanilamide | 20.0 |

| Sulfaguanidine | 5.0 |

| Data derived from studies on E. coli enzyme systems and represents the concentration required to achieve 50% inhibition of the enzyme in vitro. researchgate.net This table is for illustrative purposes of the general class of compounds. |

While the primary target is DHPS, some sulfonamide derivatives have been investigated for their ability to interact with metalloenzymes, particularly those containing zinc (Zn²⁺). These interactions are often mediated by the sulfonamide moiety, which can act as a zinc-binding group.

Research into various zinc-binding domains (ZBDs) shows that certain small molecules can effectively eject zinc from these sites, leading to a loss of protein structure and function. nih.gov For a compound like this compound, the sulfonamide group could theoretically coordinate with the zinc ion in the active site of a zinc-dependent enzyme. This interaction could disrupt the enzyme's catalytic activity. However, the stability and specificity of such binding depend heavily on both the electronic and steric properties of the compound and the coordination environment of the zinc ion within the protein. nih.gov

Beyond the well-established inhibition of DHPS, the broader sulfonamide class has been explored for activity against other enzymes. A prominent example is the inhibition of carbonic anhydrases, a family of zinc-metalloenzymes. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding function and is a key pharmacophore for carbonic anhydrase inhibition.

However, for this compound specifically, there is no direct evidence from the reviewed scientific literature that details binding to other enzymatic targets. Any potential off-target effects would be speculative and require empirical validation through broad enzymatic screening panels.

In Vitro Cellular Uptake and Subcellular Distribution Studies

Currently, there is no specific information available in the scientific literature regarding the in vitro cellular uptake rates or the subcellular distribution patterns of this compound. To understand its efficacy and potential for accumulation within microbial cells, studies using methods such as high-performance liquid chromatography (HPLC) or radiolabeling would be required. General studies on other molecules show that cellular uptake can be measured using techniques like flow cytometry and visualized with confocal laser scanning microscopy (CLSM), but such data for this compound has not been published. researchgate.net

Analysis of Impact on In Vitro Gene Expression and Protein Synthesis

Direct studies on the impact of this compound on global gene expression or protein synthesis are not available in the current body of literature. As an inhibitor of the folic acid pathway, its primary action is expected to indirectly affect these processes. By depleting the pool of tetrahydrofolate, the compound would limit the building blocks (purines and thymidine) required for DNA and RNA synthesis. youtube.com This would consequently halt protein synthesis due to the lack of new messenger RNA (mRNA) and the inability of the cell to replicate. Downstream effects would likely include the differential expression of genes involved in stress responses and metabolic regulation, but specific transcriptomic or proteomic data for this compound is absent.

Investigation of Microbial Resistance Mechanisms to this compound (if applicable)

While no resistance mechanisms have been documented specifically for this compound, microorganisms have developed several well-characterized mechanisms to overcome the effects of sulfonamides in general. nih.gov These mechanisms are expected to be applicable to this compound as well.

The most common form of resistance is the alteration of the drug's target, dihydropteroate synthetase (DHPS). nih.gov This typically occurs through point mutations in the folP gene, which encodes DHPS. These mutations result in an enzyme that has a significantly lower affinity for sulfonamides while retaining its ability to bind the natural substrate, PABA.

Other known resistance strategies are summarized in the table below.

| Resistance Mechanism | Description |

| Target Modification | Chromosomal mutations in the folP gene reduce the binding affinity of the sulfonamide to dihydropteroate synthetase (DHPS). nih.gov |

| Metabolic Bypass | Acquisition of an alternative, drug-resistant DHPS enzyme, often encoded on mobile genetic elements like plasmids (e.g., sul1, sul2, sul3 genes). |

| Increased PABA Production | Overproduction of the natural substrate, PABA, which outcompetes the sulfonamide inhibitor at the enzyme's active site. |

| Reduced Permeability/Efflux | Alterations in the bacterial cell envelope that reduce the uptake of the drug, or the acquisition of efflux pumps that actively transport the sulfonamide out of the cell. nih.gov |

The development of resistance is a significant challenge in the clinical use of sulfonamides and is often addressed by using them in combination with other drugs, such as trimethoprim, which inhibits a subsequent step in the same pathway. nih.gov

Structure Activity Relationship Sar Studies of N Isopentyl 2 Methylbenzenesulfonamide and Analogues

Systematic Evaluation of Substituent Effects on the Benzenesulfonamide (B165840) Moiety on In Vitro Biological Activity

The benzenesulfonamide core is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents onto the benzene (B151609) ring. The position and nature of these substituents can significantly impact the compound's interaction with its biological target.

For N-isopentyl-2-methylbenzenesulfonamide, the 2-methyl group (an ortho-substituent) is a key feature. The "ortho effect" can influence the molecule's conformation and electronic properties. wikipedia.org Specifically, the ortho-methyl group can cause steric hindrance, forcing the sulfonamide group to twist out of the plane of the benzene ring. wikipedia.org This conformational change can affect how the molecule binds to a receptor or enzyme active site, potentially enhancing or diminishing its activity compared to its meta- or para-substituted counterparts. Studies on other benzenesulfonamide series have shown that meta-substituted derivatives can exhibit significantly improved inhibitory activity against certain enzymes, such as metallo-β-lactamase, compared to ortho- or para-isomers. nih.gov

A systematic evaluation would involve synthesizing analogues of this compound with different substituents at various positions on the benzene ring. The in vitro biological activity of these analogues would then be assessed. The following table illustrates a hypothetical SAR study exploring these modifications.

| Compound | Ring Substituent | Position | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| Reference | 2-CH3 | ortho | 5.2 |

| Analogue 1a | 3-CH3 | meta | 8.1 |

| Analogue 1b | 4-CH3 | para | 6.5 |

| Analogue 1c | 2-Cl | ortho | 3.8 |

| Analogue 1d | 3-Cl | meta | 2.5 |

| Analogue 1e | 4-Cl | para | 4.9 |

| Analogue 1f | 2-OCH3 | ortho | 10.3 |

| Analogue 1g | 4-OCH3 | para | 9.7 |

| Analogue 1h | Unsubstituted | - | 12.0 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that:

Electron-withdrawing groups, such as chlorine, particularly at the meta position, may enhance potency.

Electron-donating groups, like methoxy, might decrease activity.

The position of the substituent is critical, with the meta position appearing to be favorable for activity in this hypothetical series.

Assessment of Modifications to the N-isopentyl Group and their Influence on Potency and Selectivity

Studies involving the homologation of alkyl chains, which is the systematic increase in the number of carbon atoms, can reveal the presence and dimensions of hydrophobic pockets in the target's binding site. drugdesign.org Altering the N-isopentyl group to other alkyl chains of varying lengths and branching can impact potency. For instance, replacing the isopentyl group with smaller (e.g., propyl, butyl) or larger (e.g., hexyl) alkyl chains, or introducing cyclic moieties, would systematically probe the steric and hydrophobic requirements of the binding site.

The following interactive data table illustrates a hypothetical assessment of modifications to the N-isopentyl group.

| Compound | N-substituent | Lipophilicity (clogP) | Potency (IC50, µM) | Selectivity Index |

|---|---|---|---|---|

| Reference | Isopentyl | 3.2 | 5.2 | 10 |

| Analogue 2a | n-Propyl | 2.5 | 15.8 | 5 |

| Analogue 2b | n-Butyl | 2.9 | 9.3 | 8 |

| Analogue 2c | n-Hexyl | 3.7 | 7.1 | 12 |

| Analogue 2d | Cyclopentyl | 3.0 | 4.5 | 15 |

| Analogue 2e | Benzyl (B1604629) | 3.5 | 3.9 | 18 |

This table presents hypothetical data for illustrative purposes.

These hypothetical results suggest that:

Increasing the alkyl chain length from propyl to hexyl may lead to improved potency, indicating a hydrophobic pocket in the target binding site.

The introduction of a rigid cyclic structure like cyclopentyl or a bulky aromatic group like benzyl could enhance both potency and selectivity, possibly due to more defined interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of novel, unsynthesized analogues.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). A general form of a QSAR equation might be:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where β represents the regression coefficients and ε is the error term. The quality of a QSAR model is assessed by its statistical significance and its ability to predict the activity of compounds not used in the model-building process (the test set).

For this compound derivatives, a QSAR study could reveal, for example, that biological activity is positively correlated with the lipophilicity of the N-substituent and the presence of an electron-withdrawing group at the meta position of the benzene ring, while being negatively correlated with the steric bulk at the ortho position.

Rational Design Principles for Optimizing Bioactivity in N-substituted Benzenesulfonamide Scaffolds

Based on SAR and QSAR studies, several rational design principles can be formulated to guide the optimization of bioactivity in N-substituted benzenesulfonamide scaffolds, including derivatives of this compound.

Fine-tuning the Substitution Pattern of the Benzene Ring: The electronic and steric properties of substituents on the aromatic ring are critical. For instance, if a particular biological target has an electron-rich active site, introducing electron-withdrawing groups on the benzene ring could enhance binding through favorable electrostatic interactions. The position of these substituents is also key, as steric clashes can be avoided and beneficial interactions can be formed by placing substituents at optimal positions (e.g., meta vs. para). nih.gov

Exploring the Hydrophobic Pocket: The N-alkyl group should be optimized to fit into any available hydrophobic pockets in the target's binding site. This can be achieved by systematically varying the length, branching, and cyclization of the alkyl substituent. The goal is to maximize van der Waals interactions and displace water molecules from the binding site, which is entropically favorable.

Introduction of Additional Functional Groups: Incorporating groups capable of forming specific interactions, such as hydrogen bonds or ionic bonds, can significantly enhance potency and selectivity. For example, adding a hydroxyl or amino group to the N-isopentyl chain could lead to the formation of a new hydrogen bond with a specific amino acid residue in the target protein.

Conformational Restriction: The flexibility of the N-isopentyl group can be constrained by incorporating it into a cyclic system. This reduces the entropic penalty upon binding and can lock the molecule into a more bioactive conformation, potentially leading to higher affinity and selectivity.

By applying these principles, medicinal chemists can iteratively modify the structure of this compound to develop new analogues with improved biological profiles.

Advanced Research Trajectories and Future Perspectives for N Isopentyl 2 Methylbenzenesulfonamide

Development of Novel Hybrid Compounds Incorporating the N-isopentyl-2-methylbenzenesulfonamide Structural Motif

The modular nature of the this compound structure, comprising a sulfonamide core, a 2-methylphenyl ring, and an N-isopentyl substituent, makes it an ideal candidate for the design of hybrid compounds. This strategy involves covalently linking the this compound motif with other pharmacologically active moieties to create a single molecule with multiple therapeutic actions. The goal is to address complex diseases through synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic outcomes. nih.govcitedrive.comtandfonline.com

The 2-methylphenyl group can be further functionalized to introduce additional points of interaction with biological targets. The isopentyl group, with its branched alkyl nature, contributes to the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties. nih.gov The synthesis of such hybrids can be achieved through established synthetic methodologies, such as reacting 2-methylbenzenesulfonyl chloride with an appropriate amine, followed by N-alkylation with an isopentyl halide or a related electrophile. researchgate.net

Table 1: Potential Hybrid Compound Strategies for this compound

| Hybrid Partner Scaffold | Therapeutic Rationale | Potential Disease Targets |

|---|---|---|

| Quinolone | Combine antibacterial actions for synergistic effects and to combat resistance. | Multi-drug resistant bacterial infections |

| Folic Acid | Dual targeting of folate pathway enzymes for enhanced antimicrobial or anticancer activity. ajchem-b.comnih.gov | Bacterial infections, Cancer |

| Thiazole | Integration of anti-inflammatory and antimicrobial properties. nih.gov | Infectious and inflammatory diseases |

| Indole | Combining potential anticancer and anti-inflammatory activities. nih.gov | Cancer, Inflammatory disorders |

Exploration of Multi-Target Therapeutic Strategies for this compound and its Analogues

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The inherent versatility of the sulfonamide scaffold makes it an excellent starting point for designing multi-target ligands. researchgate.netresearchgate.net Analogues of this compound can be rationally designed to interact with several biological targets simultaneously.

For instance, structural modifications to the this compound backbone could yield compounds that inhibit both inflammatory enzymes like cyclooxygenase (COX) and key signaling kinases involved in cancer progression. ajchem-b.com This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. researchgate.net The development of such compounds often involves a deep understanding of the structure-activity relationships (SAR) for each target, enabling the fine-tuning of the molecule to achieve a desired multi-target profile.

Table 2: Potential Multi-Target Applications for this compound Analogues

| Target Combination | Therapeutic Area | Rationale |

|---|---|---|

| Carbonic Anhydrase & Kinases | Cancer | Simultaneously targeting tumor metabolism and signaling pathways. ajchem-b.com |

| Dihydrofolate Reductase & Dihydropteroate (B1496061) Synthase | Infectious Disease | Dual inhibition of the bacterial folate biosynthesis pathway. ajchem-b.com |

| Kinases & Tubulin | Cancer | Disrupting cell signaling and mitosis for a potent anticancer effect. |

| Monoamine Oxidase & Cholinesterases | Neurodegenerative Disease | Addressing multiple pathways implicated in diseases like Alzheimer's. |

Application as Chemical Biology Probes for Pathway Elucidation

Chemical biology probes are essential tools for dissecting complex biological pathways and identifying novel drug targets. The this compound scaffold can be adapted to create such probes. By incorporating reporter tags, such as fluorophores or biotin, into the structure, researchers can visualize the localization of the molecule within cells and identify its binding partners. nih.gov

Furthermore, the sulfonamide group can be modified to act as a reactive "warhead" in activity-based probes (ABPs). These probes form covalent bonds with their target proteins, allowing for their enrichment and identification from complex biological samples. This approach is invaluable for target deconvolution and for understanding the mechanism of action of bioactive compounds. nih.gov The development of affinity and photoaffinity probes based on the this compound scaffold could lead to the discovery of novel targets and a deeper understanding of cellular processes. nih.gov

Potential for the Establishment of New Therapeutic Classes Derived from the Sulfonamide Scaffold

While sulfonamides are historically known as antibacterials and diuretics, their structural versatility has enabled their evolution into a wide range of therapeutic classes. nih.gov The this compound scaffold serves as a potential starting point for the discovery of new therapeutic agents with novel mechanisms of action.

Recent research has demonstrated the potential of sulfonamide derivatives as potent inhibitors of various enzyme families, including kinases, proteases, and carbonic anhydrases. nih.gov This broad inhibitory profile suggests that libraries of this compound analogues could be screened to identify hits against a diverse array of therapeutic targets. The unique combination of the 2-methylphenyl and isopentyl groups may confer novel selectivity and potency profiles, leading to the development of first-in-class drugs for a variety of diseases.

Integration of this compound Research within Contemporary Drug Discovery Paradigms

Modern drug discovery relies heavily on the integration of computational and experimental approaches. Research on this compound and its analogues can be significantly accelerated by leveraging these contemporary paradigms.

Computational Chemistry : Molecular modeling and docking studies can be employed to predict the binding modes of this compound derivatives with various protein targets. nih.gov This in silico approach can guide the rational design of more potent and selective compounds, reducing the time and cost associated with traditional medicinal chemistry efforts.

High-Throughput Screening (HTS) : Libraries of this compound analogues can be synthesized and subjected to HTS against a wide range of biological targets. acs.org This can rapidly identify promising hit compounds for further optimization.

Fragment-Based Drug Discovery (FBDD) : The this compound scaffold can be deconstructed into its constituent fragments (2-methylbenzenesulfonamide and isopentylamine). These fragments can be screened for binding to a target of interest, and the structural information gained can be used to build up more potent lead compounds.

By embracing these modern drug discovery technologies, the therapeutic potential of the this compound scaffold can be systematically explored and exploited, paving the way for the development of the next generation of sulfonamide-based medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.